molecular formula C18H17NO4S B557499 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercaptopropanoic acid CAS No. 135248-89-4

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercaptopropanoic acid

Cat. No. B557499
CAS RN: 135248-89-4
M. Wt: 343,40*18,01 g/mole
InChI Key: RMTDKXQYAKLQKF-INIZCTEOSA-N
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Description

“®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercaptopropanoic acid” is an alanine derivative . It is used for research purposes .


Synthesis Analysis

The synthesis of this compound has been reported in the literature. The Arndt-Eistert protocol has been successfully applied, starting from commercially available N- { [ (9 H -fluoren-9-yl)methoxy]carbonyl}-protected (Fmoc) α-amino acids, leading to enantiomerically pure N -Fmoc-protected β-amino acids in only two steps and with high yield .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques. For instance, elemental analyses can be performed using a Perkin Elmer . The structure can also be computed by PubChem .


Chemical Reactions Analysis

The chemical reactions involving this compound can be analyzed based on the Arndt-Eistert protocol . This protocol allows the transformation of α-amino acids into β-amino acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques. For instance, the molecular weight can be computed by PubChem .

Scientific Research Applications

Proteomics Studies and Peptide Synthesis

Fmoc-L-cysteine is utilized in proteomics studies due to its role in the formation of disulfide bonds, which are crucial for protein structure. It’s particularly valuable in solid-phase peptide synthesis techniques, where it helps in constructing peptides with correct disulfide linkages .

Synthesis of Thioglycosides

This compound serves as an intermediate in the synthesis of thioglycosides, which are significant in biomedical research and pharmaceutical development due to their chemical and enzymatic stability. Fmoc-L-cysteine is used to prepare various S-substituted derivatives that have potential applications in drug development .

Peptide and Protein Chemistry

In peptide and protein chemistry, Fmoc-L-cysteine’s protecting groups are critical. They allow for the selective deprotection and manipulation of cysteine residues during Boc and Fmoc peptide synthesis, enabling the creation of complex peptide structures with specific functions .

Nanobowl Fabrication

A novel application of Fmoc-cysteine is in the fabrication of nanobowl-like structures through continuous-flow microfluidics enabled supramolecular self-assembly. These nanostructures have potential uses in drug delivery systems and nanotechnology .

Future Directions

The future directions for the research on this compound could involve its application in the synthesis of other complex molecules. The successful application of the Arndt-Eistert protocol suggests that this compound could be used as a starting material for the synthesis of a variety of β-amino acids .

Mechanism of Action

Target of Action

Fmoc-L-cysteine, also known as ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercaptopropanoic acid, is primarily used in the field of peptide synthesis . Its primary targets are the amino acids in peptides and proteins that it helps to protect during the synthesis process .

Mode of Action

Fmoc-L-cysteine acts as a protecting group for the cysteine thiol group during peptide synthesis . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

Fmoc-L-cysteine plays a crucial role in the synthesis of peptides and proteins, particularly in the formation of disulfide bonds . It is synthesized by hydrothiolation of L-cysteine with 3-mercaptopropionic acid, which leads to the formation of a disulfide bond .

Pharmacokinetics

Its properties, such as its stability and reactivity, play a crucial role in its effectiveness in peptide synthesis .

Result of Action

The primary result of Fmoc-L-cysteine’s action is the successful synthesis of complex peptides and proteins . By protecting the cysteine thiol group during synthesis, Fmoc-L-cysteine allows for the creation of disulfide-rich peptides, facilitating the semisynthesis of proteins and peptide/protein labeling in vitro and in vivo .

Action Environment

The action of Fmoc-L-cysteine is highly dependent on the environmental conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reactants can influence its effectiveness . For instance, the Fmoc group is sensitive to basic conditions, which are used to remove it during peptide synthesis .

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S/c20-17(21)16(10-24)19-18(22)23-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,24H,9-10H2,(H,19,22)(H,20,21)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMTDKXQYAKLQKF-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60452349
Record name Fmoc-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercaptopropanoic acid

CAS RN

135248-89-4
Record name Fmoc-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What makes Fmoc-L-cysteine particularly useful in peptide synthesis?

A: Fmoc-L-cysteine is particularly valuable due to the reactivity of its sulfhydryl (-SH) group present in the cysteine side chain [, ]. This group allows for various chemical modifications, including the formation of disulfide bonds, crucial for the structure and function of many peptides and proteins.

Q2: Can you elaborate on the applications of Fmoc-L-cysteine in glycopeptide synthesis, as mentioned in the research?

A: Certainly. One research paper describes the use of Fmoc-L-cysteine in preparing S-glycosylated amino acid building blocks []. This involves a Lewis-acid-promoted condensation reaction between peracetylated glycosyl donors and Fmoc-L-cysteine. These S-glycosylated building blocks are then utilized in solid-phase synthesis to create glycopeptide libraries, which are valuable tools for studying carbohydrate-protein interactions.

Q3: How does the "Fmoc" protecting group contribute to the utility of Fmoc-L-cysteine in peptide synthesis?

A: The Fmoc group in Fmoc-L-cysteine serves as a temporary protecting group for the amino group (-NH2) [, ]. This protection is crucial during solid-phase peptide synthesis as it prevents unwanted side reactions involving the amino group. The Fmoc group can be easily removed under mild basic conditions when required, allowing for the sequential addition of amino acids to build the desired peptide chain.

Q4: Are there any specific analytical methods mentioned in the research papers that are relevant to Fmoc-L-cysteine?

A: While the research papers do not delve deeply into specific analytical methods for Fmoc-L-cysteine itself, they highlight the importance of techniques like High-Performance Liquid Chromatography (HPLC) in purifying the synthesized peptides []. HPLC is routinely used to isolate and purify target peptides from the reaction mixture after synthesis, ensuring the final product's purity.

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